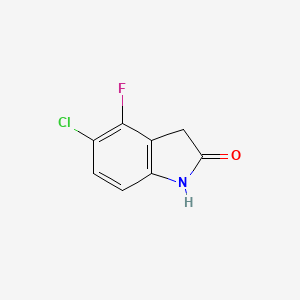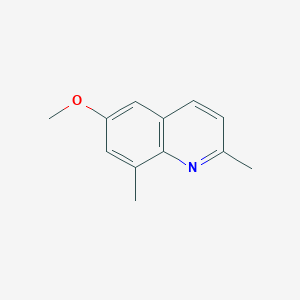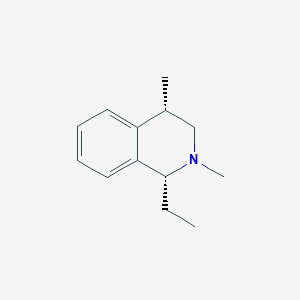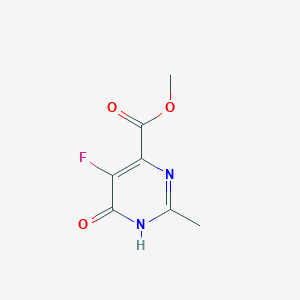
8-(Vinylthio)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Vinylthio)quinoline is a heterocyclic aromatic compound that features a quinoline core with a vinylthio group attached at the 8th position. The quinoline scaffold is known for its diverse biological activities and is a common motif in many pharmacologically active compounds. The addition of a vinylthio group can modify the electronic properties and reactivity of the quinoline ring, potentially leading to unique chemical and biological behaviors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Vinylthio)quinoline typically involves the introduction of a vinylthio group to a pre-formed quinoline ring. One common method is the reaction of 8-chloroquinoline with a vinylthiol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the vinylthio group.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: 8-(Vinylthio)quinoline can undergo various chemical reactions, including:
Oxidation: The vinylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The vinylthio group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon can reduce the quinoline ring.
Substitution: Nucleophiles such as amines or thiols can react with the vinylthio group in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-(Vinylthio)quinoline has found applications in various fields of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of 8-(Vinylthio)quinoline and its derivatives often involves interaction with biological macromolecules. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. The vinylthio group can form covalent bonds with thiol groups in proteins, affecting their function. These interactions can lead to cytotoxic effects, making these compounds potential candidates for anticancer therapy.
Comparison with Similar Compounds
8-Hydroxyquinoline: Known for its antimicrobial and anticancer properties.
8-Aminoquinoline: Used as an antimalarial agent.
8-Methylthioquinoline: Similar to 8-(Vinylthio)quinoline but with a methylthio group instead of a vinylthio group.
Uniqueness: this compound is unique due to the presence of the vinylthio group, which imparts distinct electronic properties and reactivity compared to other quinoline derivatives
Properties
CAS No. |
59195-20-9 |
|---|---|
Molecular Formula |
C11H9NS |
Molecular Weight |
187.26 g/mol |
IUPAC Name |
8-ethenylsulfanylquinoline |
InChI |
InChI=1S/C11H9NS/c1-2-13-10-7-3-5-9-6-4-8-12-11(9)10/h2-8H,1H2 |
InChI Key |
WJIHYQHEPPLQJF-UHFFFAOYSA-N |
Canonical SMILES |
C=CSC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(NZ)-N-[(2-methylquinazolin-4-yl)methylidene]hydroxylamine](/img/structure/B11907811.png)

![3,5-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B11907814.png)
![2-Methyl-2,7-diazaspiro[4.5]decane-1,3-dione](/img/structure/B11907815.png)



![Ethyl 6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B11907838.png)
![3-Chloro-6-fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11907848.png)
